5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Overview
Description
5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of high-yielding reagents and catalysts, as well as efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial or anticancer properties, making it a potential candidate for drug development.
Medicine: Its derivatives could be explored for therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of their activity. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives such as:
2-Methoxy-5-methylphenol: Known for its antimicrobial properties.
Spirotetramat: A second-generation insecticide with unique two-way internal absorption and transport properties.
Uniqueness
What sets this compound apart is its specific substitution pattern and functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-3,4,7-trimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-12-6-7-14(3)17(8-12)11-23-18-9-13(2)10-19-20(18)15(4)16(5)21(22)24-19/h6-10H,11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMVBZTTYYRIAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=CC3=C2C(=C(C(=O)O3)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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